molecular formula C11H17N3O3S B11176361 Ethyl oxo{[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]amino}acetate

Ethyl oxo{[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]amino}acetate

Cat. No.: B11176361
M. Wt: 271.34 g/mol
InChI Key: MGYKYVWJWYYJTD-UHFFFAOYSA-N
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Description

Ethyl oxo{[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]amino}acetate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an oxo group, and a thiadiazole ring substituted with a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl oxo{[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]amino}acetate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Pentan-3-yl Group: The pentan-3-yl group can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Ethyl Ester: The ethyl ester group can be introduced by esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

    Introduction of the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl oxo{[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]amino}acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of thiadiazole derivatives.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Agricultural Chemistry: It may be explored as a potential pesticide or herbicide due to its bioactivity.

    Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of ethyl oxo{[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]amino}acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxo and ester groups can also participate in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl oxo{[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]amino}acetate can be compared with other thiadiazole derivatives:

    Ethyl oxo{[5-(methyl)-1,3,4-thiadiazol-2-yl]amino}acetate: Similar structure but with a methyl group instead of a pentan-3-yl group. The pentan-3-yl group may confer different lipophilicity and biological activity.

    Ethyl oxo{[5-(phenyl)-1,3,4-thiadiazol-2-yl]amino}acetate: Contains a phenyl group, which may result in different electronic properties and interactions with biological targets.

    Ethyl oxo{[5-(ethyl)-1,3,4-thiadiazol-2-yl]amino}acetate: The ethyl group may affect the compound’s solubility and reactivity compared to the pentan-3-yl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

ethyl 2-oxo-2-[(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)amino]acetate

InChI

InChI=1S/C11H17N3O3S/c1-4-7(5-2)9-13-14-11(18-9)12-8(15)10(16)17-6-3/h7H,4-6H2,1-3H3,(H,12,14,15)

InChI Key

MGYKYVWJWYYJTD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C(=O)OCC

Origin of Product

United States

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